molecular formula C5H2BrNS B3032180 2-Bromo-4-ethynylthiazole CAS No. 1211520-19-2

2-Bromo-4-ethynylthiazole

Cat. No.: B3032180
CAS No.: 1211520-19-2
M. Wt: 188.05
InChI Key: JVFLUNNICQIATO-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylthiazole is a useful research compound. Its molecular formula is C5H2BrNS and its molecular weight is 188.05. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Toxicity Studies

Research on similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has provided insights into their metabolic pathways and potential toxic effects. Studies involving human and animal hepatocytes have helped in understanding the oxidative deamination and demethylation processes these compounds undergo, as well as their interspecies differences in metabolism and toxicity (Carmo et al., 2005).

Synthesis of Biologically Active Compounds

A significant amount of research has focused on synthesizing novel biologically active compounds that contain a thiazole moiety. For instance, the synthesis of 2-phenylsulfonylhydrazono-3-(2',3',4',6'-tetra-O-acetyl-beta-d-glucopyranosyl)thiazolidine-4-ones from thiosemicarbazide precursors has been explored. These compounds have shown moderate fungicidal and herbicidal activities, underscoring the potential of thiazole derivatives in agricultural applications (Li et al., 2006).

Anticancer and Immunomodulatory Activities

Thiazole derivatives have been investigated for their potential in cancer treatment and immune modulation. Research on 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has shown that some of these compounds exhibit strong cytotoxicity against various cancer cell lines and possess immunomodulatory activities. This highlights the role of brominated thiazole derivatives in developing new anticancer therapies (Abdel‐Aziz et al., 2009).

Development of Herbicide Resistance

In agriculture, the development of herbicide resistance in transgenic plants through the expression of specific detoxification genes is another area of research. For instance, a study demonstrated how the introduction of a gene encoding a nitrilase that converts bromoxynil to a non-toxic metabolite conferred resistance to this herbicide in transgenic tobacco plants. This approach showcases the potential of using brominated compounds in developing herbicide-resistant crops (Stalker et al., 1988).

Safety and Hazards

The safety information for 2-Bromo-4-ethynylthiazole indicates that it may cause harm. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-bromo-4-ethynyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFLUNNICQIATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312035
Record name 2-Bromo-4-ethynylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-19-2
Record name 2-Bromo-4-ethynylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211520-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethynylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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